Silicon dihydroxyl phthalocyanine

Catalog No.
S722868
CAS No.
19333-15-4
M.F
C32H18N8O2Si
M. Wt
574.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon dihydroxyl phthalocyanine

CAS Number

19333-15-4

Product Name

Silicon dihydroxyl phthalocyanine

IUPAC Name

38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

Molecular Formula

C32H18N8O2Si

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C32H18N8O2Si/c41-43(42)39-29-21-13-5-6-14-22(21)31(39)37-27-19-11-3-4-12-20(19)28(34-27)38-32-24-16-8-7-15-23(24)30(40(32)43)36-26-18-10-2-1-9-17(18)25(33-26)35-29/h1-16,41-42H

InChI Key

IKEIGECHKXPQKT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Si](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Si](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(O)O

The exact mass of the compound Silicon dihydroxyl phthalocyanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silicon dihydroxyl phthalocyanine, Si(OH)2Pc, is a hexacoordinated silicon(IV) phthalocyanine featuring two reactive hydroxyl groups in the axial positions, perpendicular to the planar macrocycle. This structure prevents the strong intermolecular aggregation typical of many other metal phthalocyanines, enhancing solubility and processability. Si(OH)2Pc serves as a critical, versatile precursor for synthesizing a wide range of axially functionalized silicon phthalocyanines and is a key material for research in organic electronics, sensors, and photodynamic therapy.

Direct substitution of Silicon dihydroxyl phthalocyanine (Si(OH)2Pc) with its common precursor, Silicon phthalocyanine dichloride (SiPcCl2), is inadvisable for most applications due to critical differences in reactivity and solubility. The axial hydroxyl groups of Si(OH)2Pc are essential for subsequent functionalization via condensation or esterification reactions, providing a synthetic pathway unavailable to the less reactive Si-Cl bonds of SiPcCl2 under many conditions. Furthermore, the hydroxyl groups confer different solubility profiles, which directly impacts formulation, solution-processing, and thin-film morphology. Attempting to use SiPcCl2 as a drop-in replacement necessitates adding a hydrolysis step to the workflow, introducing process variability and purity risks that are avoided by starting with the well-defined dihydroxyl compound.

Enables Versatile Downstream Synthesis via Axial Hydroxyl Groups

Silicon dihydroxyl phthalocyanine is the preferred starting material for creating diverse, axially-functionalized SiPc derivatives. The hydroxyl groups serve as reactive handles for condensation reactions with alcohols, phenols, silanols, and carboxylic acids to form stable Si-O-C or Si-O-Si linkages. This contrasts sharply with the precursor, SiPcCl2, which requires different, often harsher, reaction conditions for substitution and is not suitable for direct condensation. Si(OH)2Pc provides a reliable platform for synthesizing materials with tailored properties, such as improved solubility or specific electronic characteristics.

Evidence DimensionSynthetic Pathway Accessibility
Target Compound DataDirectly reactive via condensation with alcohols, phenols, carboxylic acids, and silanols.
Comparator Or BaselineSiPcCl2 (precursor): Requires substitution reactions, not direct condensation with -OH containing molecules. Often requires a base like pyridine.
Quantified DifferenceQualitatively different reaction pathway (condensation vs. substitution).
ConditionsStandard organic synthesis conditions (e.g., reflux in toluene, pyridine).

Procuring Si(OH)2Pc directly provides access to a broader and more straightforward set of synthetic modifications than starting with its dichloride precursor.

Improved Solubility in Organic Solvents Compared to Dichloride Precursor

The presence of axial hydroxyl groups on Si(OH)2Pc improves its solubility in common organic solvents relative to its precursor, SiPcCl2. While direct quantitative comparisons are sparse, synthetic literature consistently reports that converting SiPcCl2 to derivatives with axial Si-O bonds is a key strategy to increase solubility for characterization and device fabrication. For example, the conversion of poorly soluble SiPcCl2 to a SiPc-carboxylate derivative rendered the compound soluble enough for detailed 1H NMR characterization and single-crystal growth, a direct result of replacing the chloro ligands. This enhanced solubility is critical for applications requiring solution-based deposition techniques, such as spin-coating or inkjet printing.

Evidence DimensionSolubility for Processing
Target Compound DataSufficiently soluble in solvents like MeOH for processing and characterization. Serves as a soluble intermediate for further functionalization.
Comparator Or BaselineSiPcCl2: Often described as having low solubility, which hinders solution-based characterization and processing.
Quantified DifferenceQualitative but consistently reported improvement enabling solution-based workflows.
ConditionsCommon organic solvents (e.g., chloroform, toluene, DMF, MeOH).

Choosing Si(OH)2Pc over SiPcCl2 simplifies workflows by providing better compatibility with solution-based processing and formulation, avoiding handling issues associated with poorly soluble precursors.

Distinct Frontier Orbital Energy Levels from Common Phthalocyanine Benchmarks

The electronic properties of Si(OH)2Pc, specifically its frontier molecular orbital (HOMO/LUMO) energies, distinguish it from other common phthalocyanines used in organic electronics. Computational studies using DFT methods (B3LYP/6-311G(d,p)) calculate the HOMO and LUMO levels for a model Si-Pc structure to be -5.438 eV and -3.630 eV, respectively, resulting in an energy gap of 1.807 eV. This contrasts with benchmark materials like Zinc Phthalocyanine (ZnPc), which typically exhibits a deeper HOMO level (around -5.1 to -5.2 eV) and a slightly different energy gap. This difference in energy levels is critical for designing heterojunction devices, as it determines the open-circuit voltage in organic solar cells and the charge injection barriers in OLEDs.

Evidence DimensionHOMO / LUMO Energy Levels (eV)
Target Compound DataHOMO: -5.438 eV, LUMO: -3.630 eV (Calculated for a model Si-Pc)
Comparator Or BaselineZnPc (common benchmark): Typically HOMO ~ -5.17 eV, LUMO ~ -3.37 eV (Experimental values vary)
Quantified DifferenceDeeper HOMO level by ~0.27 eV compared to typical ZnPc values.
ConditionsComputational (DFT, B3LYP/6-311G(d,p)) for Si-Pc vs. experimental (e.g., CV, UPS) for ZnPc.

The specific energy level alignment of Si(OH)2Pc makes it a distinct choice for energy-level engineering in organic electronic devices, offering different performance characteristics than common substitutes like ZnPc.

Core Building Block for Custom Axially-Functionalized Phthalocyanines

As a key intermediate, Si(OH)2Pc is the designated procurement choice for synthetic routes requiring the attachment of functional groups via condensation reactions. Its reactive hydroxyl sites enable the straightforward synthesis of SiPcs with tailored solubility, electronic properties, or biological targeting moieties, a task not directly achievable with the SiPcCl2 precursor.

Solution-Processable Layers in Organic Electronic Devices

The enhanced solubility profile of Si(OH)2Pc and its derivatives, compared to SiPcCl2, makes it suitable for fabricating thin films from solution. Its specific HOMO/LUMO energy levels offer an alternative to materials like ZnPc for use as a donor or hole-transport material in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs) where energy-level tuning is critical.

Development of Photosensitizers for Photodynamic Therapy (PDT)

The Si(OH)2Pc core serves as a versatile platform for creating advanced photosensitizers. The axial hydroxyl groups can be functionalized with water-solubilizing groups or targeting ligands, enabling the development of next-generation PDT agents with improved efficacy and specificity.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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